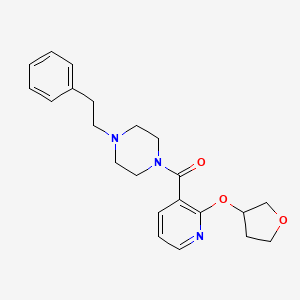

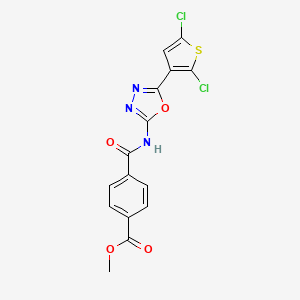

![molecular formula C15H11ClN2O4S B2411173 methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1630907-18-4](/img/structure/B2411173.png)

methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound. It contains a pyrrolopyridine core, which is a nitrogen-containing heterocyclic structure . Compounds with this core have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, and the chloro group could be involved in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Methyl α-D-glucopyranoside derivatives, synthesized using benzenesulfonyl chloride, exhibited moderate to good antibacterial activities, particularly against Gram-negative bacteria. This showcases the potential use of benzenesulfonyl-related compounds in antibacterial applications (Kawsar et al., 2016).

Efficient Synthesis Techniques

A study demonstrated an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, highlighting the versatility of such compounds in chemical synthesis (Nechayev et al., 2013).

Cycloaddition Reactions

Cycloaddition reactions of 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives led to the creation of new compounds like triazolo[4,5-b]pyridin-5-ones, showcasing the chemical reactivity of benzenesulfonyl-based compounds (Gao & Lam, 2008).

HIV-1 Infection Prevention

Methylbenzenesulfonamide has seen increased interest due to its potential use in preventing HIV-1 infection. This demonstrates the biomedical relevance of such compounds (Cheng De-ju, 2015).

Potential Anti-Inflammatory Agents

Research into novel molecules for potential anti-inflammatory uses led to the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, again highlighting the diverse biomedical applications of these compounds (Moloney, 2001).

Synthesis of Insecticide Intermediates

Studies have shown the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in creating new insecticides, indicating the agricultural applications of these compounds (Wen-bo, 2011).

Aromatic Character in Heterocyclic Compounds

Research on the aromaticity of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives contributed to understanding the topological nature of aromaticity in heterocyclic compounds (Cyrański et al., 2001).

Creation of Pyridothienopyrimidines

Amide acetals were used in the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, demonstrating the utility of these compounds in creating pyridothienopyrimidines (Medvedeva et al., 2010).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

Based on the structure, it can be inferred that the compound might interact with its targets through nucleophilic substitution or free radical reactions . The benzylic position in the compound could potentially undergo SN1 or SN2 reactions .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biological pathways, including those involved in inflammation, viral replication, fungal growth, oxidative stress, tumor growth, and kinase signaling .

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound might have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization, and biological activities. This could include studies to optimize its synthesis, detailed structural analysis, investigation of its reactivity, and in vitro and in vivo studies to evaluate its biological effects .

Eigenschaften

IUPAC Name |

methyl 1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O4S/c1-22-15(19)12-9-10-7-8-13(16)17-14(10)18(12)23(20,21)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNZGYLGXSAKJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)

![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)